3-(2-Methoxyethyl)-1-methyl-2,3-dihydro-1H-imidazol-1-ium trifluoroacetate
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Overview
Description
3-(2-Methoxyethyl)-1-methyl-2,3-dihydro-1H-imidazol-1-ium trifluoroacetate is a chemical compound with a unique structure that combines an imidazolium core with a trifluoroacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyethyl)-1-methyl-2,3-dihydro-1H-imidazol-1-ium trifluoroacetate typically involves the reaction of 1-methylimidazole with 2-methoxyethyl chloride to form the intermediate 3-(2-Methoxyethyl)-1-methyl-2,3-dihydro-1H-imidazolium chloride. This intermediate is then reacted with trifluoroacetic acid to yield the final product. The reaction conditions generally include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyethyl)-1-methyl-2,3-dihydro-1H-imidazol-1-ium trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the trifluoroacetate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions typically involve the use of organic solvents, controlled temperatures, and appropriate catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium oxides, while reduction can produce imidazolium hydrides. Substitution reactions can result in the formation of various substituted imidazolium compounds .
Scientific Research Applications
3-(2-Methoxyethyl)-1-methyl-2,3-dihydro-1H-imidazol-1-ium trifluoroacetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyethyl)-1-methyl-2,3-dihydro-1H-imidazol-1-ium trifluoroacetate involves its interaction with molecular targets and pathways within cells. The imidazolium core can interact with biological macromolecules, such as proteins and nucleic acids, leading to various biological effects. The trifluoroacetate group can enhance the compound’s stability and reactivity, contributing to its overall mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyethyl 2,2,2-trifluoroacetate: This compound shares the trifluoroacetate group but lacks the imidazolium core.
Bis(2-methoxyethyl)aminosulfur trifluoride: This compound contains the 2-methoxyethyl group but has a different core structure.
Uniqueness
The uniqueness of 3-(2-Methoxyethyl)-1-methyl-2,3-dihydro-1H-imidazol-1-ium trifluoroacetate lies in its combination of an imidazolium core with a trifluoroacetate group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
CAS No. |
927830-56-6 |
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Molecular Formula |
C9H15F3N2O3 |
Molecular Weight |
256.22 g/mol |
IUPAC Name |
3-(2-methoxyethyl)-1-methyl-1,2-dihydroimidazol-1-ium;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C7H14N2O.C2HF3O2/c1-8-3-4-9(7-8)5-6-10-2;3-2(4,5)1(6)7/h3-4H,5-7H2,1-2H3;(H,6,7) |
InChI Key |
ATKKCOMJMQQTMU-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+]1CN(C=C1)CCOC.C(=O)(C(F)(F)F)[O-] |
Origin of Product |
United States |
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